1-Fluoro-2-nitro-4-(propan-2-yl)benzene
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Overview
Description
1-Fluoro-2-nitro-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where a fluorine atom, a nitro group, and an isopropyl group are substituted at the 1, 2, and 4 positions, respectively
Preparation Methods
The synthesis of 1-Fluoro-2-nitro-4-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-fluoro-4-(propan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts to couple 1-fluoro-4-(propan-2-yl)benzene with a nitro-substituted aryl halide .
Chemical Reactions Analysis
1-Fluoro-2-nitro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Fluoro-2-nitro-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. The presence of the nitro group allows for further functionalization, which can be exploited in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-nitro-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring and directs electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .
Comparison with Similar Compounds
1-Fluoro-2-nitro-4-(propan-2-yl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-nitrobenzene: This compound lacks the isopropyl group, making it less sterically hindered and more reactive in certain chemical reactions.
1-Fluoro-2-nitrobenzene: Similar to this compound but without the isopropyl group, it exhibits different reactivity and physical properties.
4-Fluoro-2-nitrotoluene: This compound has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
1-fluoro-2-nitro-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNGEAWYAFBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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